molecular formula C10H8IN3O B13316705 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B13316705
M. Wt: 313.09 g/mol
InChI Key: KASXOHNJCSKAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one ( 1700430-29-0) is a high-purity chemical compound with the molecular formula C 10 H 8 IN 3 O and a molecular weight of 313.09 g/mol . This molecule features a pyrazole ring, which is a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The iodine atom at the 4-position of the pyrazole ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for constructing more complex chemical entities. Pyrazole-containing compounds are extensively investigated in pharmaceutical research for their diverse pharmacological properties. Scientific literature reports that pyrazole derivatives exhibit a broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . Recent studies highlight that certain pyrazole analogs demonstrate potent antioxidant activity by inhibiting reactive oxygen species (ROS) production in human platelets and endothelial cells, with some compounds showing IC 50 values against platelet ROS production induced by thrombin of approximately 10 µM . Other research indicates that pyrazole derivatives can function as neuroprotective agents by decreasing levels of pro-apoptotic proteins like Bax and reducing caspase-3 activation, suggesting potential applications in neurodegenerative disease research . The structural features of this compound make it particularly interesting for researchers developing multitarget agents that interfere with interconnected pathways of inflammation, oxidative stress, and tumorigenesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions and cold-chain transportation are recommended to preserve compound integrity . Researchers are encouraged to consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

Molecular Formula

C10H8IN3O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[2-(4-iodopyrazol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C10H8IN3O/c1-7(15)9-3-2-4-12-10(9)14-6-8(11)5-13-14/h2-6H,1H3

InChI Key

KASXOHNJCSKAIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC=C1)N2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Method Overview:
A classical approach involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds, often facilitated by halogenating agents such as iodine to promote cyclization and halogenation simultaneously.

Procedure Details:

  • Starting Materials: Hydrazine hydrate, 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate), pyridine derivatives, and iodine as halogenating agent.
  • Reaction Conditions:
    • Mix ethyl acetoacetate with a substituted hydrazine (such as 4-iodo-hydrazine) in ethanol.
    • Add iodine (I₂) in catalytic amounts (around 10 mol%) and a catalytic acid such as p-toluenesulfonic acid.
    • Reflux the mixture for 48 hours under inert atmosphere to facilitate cyclization and halogenation at the 4-position of the pyrazole ring.
  • Outcome: Formation of 4-iodo-pyrazole derivatives, which can be further coupled to pyridinyl groups via cross-coupling reactions.

Research Findings:

  • Iodine enhances cyclization efficiency, yielding high purity products in moderate to high yields (up to 83%).
  • Variations with other halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are less effective, with iodine providing superior yields.

Sonication-Assisted Cyclization of Hydrazines with Carboxylic Acids

Method Overview:
A recent environmentally friendly and rapid method involves transforming carboxylic acids into pyrazoles via sonication, which accelerates the cyclization process.

Procedure Details:

  • Step 1: Convert the carboxylic acid to its methyl ester via reflux with methanol and concentrated sulfuric acid.
  • Step 2: React the methyl ester with sodium hydride (NaH) in acetonitrile under nitrogen to generate the corresponding nitrile intermediate.
  • Step 3: Reflux the nitrile with hydrazine hydrate in acetic acid under sonication (1–2 hours).
  • Step 4: The sonication promotes cyclization, producing the pyrazole core with substituted groups, including halogens like iodine if the starting acid is appropriately substituted.

Research Findings:

  • This method allows rapid synthesis of substituted pyrazoles with high yields (up to 75%) and broad substrate scope.

Transition Metal-Catalyzed Coupling and Cyclization

Method Overview:
Transition metal catalysis, especially copper and palladium, facilitates the formation of pyrazoles through coupling of halogenated precursors with hydrazines or diazo compounds.

Procedure Details:

  • Step 1: Synthesize 4-iodo-pyridine derivatives via halogenation of pyridine precursors.
  • Step 2: Couple these with hydrazines or diazo compounds under copper catalysis (e.g., copper iodide) in solvents like dimethylformamide (DMF).
  • Step 3: Cyclization occurs via [3 + 2] cycloaddition or oxidative coupling, forming the pyrazole ring with iodine at the 4-position.

Research Findings:

  • Togo et al. demonstrated efficient synthesis of 4-iodo-pyrazoles via copper-catalyzed iodocyclization of propargyl hydrazines, achieving yields of 70–90%.

One-Pot Multicomponent Reactions

Method Overview:
Multicomponent reactions involving hydrazines, aldehydes, and acetylenic compounds under mild conditions can produce functionalized pyrazoles efficiently.

Procedure Details:

  • Combine hydrazine hydrate with aldehydes and alkynes in the presence of iodine or other halogen sources.
  • Reflux the mixture to promote cyclization and halogenation simultaneously, yielding 4-iodo-pyrazoles.

Research Findings:

  • This method offers high atom economy, operational simplicity, and good yields (up to 93%).

Specific Synthesis of the Target Compound

Stepwise Strategy:

Step Description Reagents & Conditions Yield/Notes
1 Halogenation of pyrazole core Starting from 1H-pyrazole derivatives, iodination with iodine in acetic acid or ethanol 70–90% yield
2 Coupling with pyridin-3-yl group Suzuki or Sonogashira coupling with pyridin-3-yl boronic acid or halide High yield, regioselective
3 Acetylation of the pyrazole Reaction with acetic anhydride or acetyl chloride Quantitative
4 Final purification Chromatography Purity >95%

Note:
The synthesis of 1-[2-(4-iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can be optimized by integrating the halogenation and coupling steps, leveraging recent advances in microwave-assisted and transition metal-catalyzed reactions for efficiency.

Summary of Research Findings and Data

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation with hydrazines Hydrazines, 1,3-dicarbonyls, iodine Reflux, inert atmosphere High yields, straightforward Longer reaction times
Sonication-assisted synthesis Carboxylic acids, methylation, hydrazine Sonication, reflux Rapid, eco-friendly Substrate scope limited
Transition metal catalysis Hydrazines, halogenated pyridines, Cu/Pd catalysts Reflux, inert atmosphere High regioselectivity Requires metal catalysts
Multicomponent reactions Hydrazines, aldehydes, alkynes, iodine Reflux One-pot, high efficiency Substrate compatibility

Chemical Reactions Analysis

1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its effects at the cellular and molecular levels .

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Pyridine Moieties

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (CAS: Not provided)
  • Structure : Replaces the pyridine ring with a 4-chlorophenyl group and substitutes iodine with methyl at the pyrazole’s 4-position.
  • Key Differences: The chlorophenyl group introduces a different electronic profile (electron-withdrawing Cl vs. pyridine’s basic nitrogen).
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
  • Structure : Features a dihydropyrazole core with 4-ethoxyphenyl and naphthyl substituents.
  • Key Differences :
    • The dihydro pyrazole ring reduces aromaticity, affecting π-π stacking interactions.
    • Naphthyl and ethoxyphenyl groups enhance hydrophobicity compared to the pyridine-iodo system .

Heterocyclic Ethanone Derivatives with Antimicrobial Activity

1,3,4-Thiadiazole Derivatives (e.g., from )
  • Structure : Derived from 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, incorporating thiadiazole and nitrophenyl groups.
  • Key Differences :
    • Thiadiazole introduces additional sulfur-based interactions.
    • Nitrophenyl enhances electron-withdrawing effects, differing from pyridine’s moderate electron deficiency.
  • Activity : Exhibited broad-spectrum antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four derivatives outperforming others .
(Z)-1-(6-(4-Bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4)
  • Structure: Combines triazole and bromo-chlorophenoxy groups with pyridine-ethanone.
  • Activity : Demonstrated antifungal activity against S. sclerotiorum (EC50: 1.59 mg/L) and P. infestans (EC50: 0.46 mg/L), highlighting the role of halogenated aryl groups in bioactivity .

Pyridine-Based Pharmacological Agents

UDO and UDD (Pyridine Derivatives from )
  • Structure: Contain piperazine and trifluoromethyl groups linked to pyridine-ethanone.
  • Key Differences :
    • Piperazine introduces basicity and flexibility, contrasting with the rigid pyrazole-pyridine system.
    • Trifluoromethyl groups enhance metabolic stability compared to iodine.
  • Activity : Inhibit T. cruzi CYP51 enzyme with efficiency comparable to posaconazole, emphasizing pyridine’s role in enzyme targeting .
Physical Properties
  • Solubility : The iodo group in the target compound may reduce aqueous solubility compared to methyl or chloro analogues.

Biological Activity

1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one, a compound featuring both pyrazole and pyridine moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is C10_{10}H8_{8}IN3_{3}O, with a molecular weight of 313.09 g/mol. The presence of iodine in the pyrazole ring enhances lipophilicity, potentially facilitating better membrane permeability and interaction with biological targets .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Vilsmeier-Haack Reaction : This method allows for the introduction of halogenated groups into heterocycles.
  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions can yield the desired product with good yields.

Antimicrobial Activity

Research indicates that compounds similar to 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that halogenated derivatives often demonstrate enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.100Pseudomonas aeruginosa

Antifungal Activity

In addition to antibacterial properties, related compounds have shown antifungal activity, particularly against Candida species. The efficacy varies based on structural modifications and the presence of functional groups .

Structure-Activity Relationship (SAR)

The biological activity of 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is influenced by its structural components:

  • Iodine Substitution : Enhances lipophilicity and may improve interaction with lipid membranes.
  • Pyridine Ring : Contributes to the compound's ability to interact with various biological targets, potentially acting as a ligand in enzyme inhibition.

Case Studies

Several case studies highlight the therapeutic potential of compounds with similar structures:

  • Antitumor Studies : Compounds featuring pyrazole and pyridine rings have been evaluated for their antitumor activities, demonstrating significant inhibition of tumor cell proliferation in vitro.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases .

Q & A

Basic: What are the key steps in synthesizing 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one?

Methodological Answer:
The synthesis involves sequential functionalization of pyridine and pyrazole moieties. A typical protocol includes:

Iodination : Introduce iodine at the 4-position of the pyrazole ring via electrophilic substitution using iodine monochloride (ICl) in acetic acid .

Coupling : Attach the iodopyrazole to the pyridine ring via Buchwald-Hartwig amination or Ullmann coupling, employing Pd/C or CuI catalysts in DMF at 80–100°C .

Ketone Formation : Acetylate the pyridine’s 3-position using acetyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, dichloromethane solvent) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Advanced: How can conflicting data on reaction yields in iodopyrazole synthesis be resolved?

Methodological Answer:
Discrepancies in yields may arise from:

  • Purity of Starting Materials : Trace moisture in pyrazole derivatives can deactivate catalysts; pre-dry solvents and reagents .
  • Reaction Kinetics : Monitor reaction progress via TLC/HPLC to optimize time (e.g., 24–48 hours for Pd-mediated coupling) .
  • Catalyst Efficiency : Compare Pd/C vs. CuI in coupling reactions; Pd/C often provides higher yields (>70%) but requires inert conditions .
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) to distinguish between desired product and byproducts (e.g., dehalogenated intermediates) .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify pyridine (δ 8.5–9.0 ppm) and pyrazole (δ 7.5–8.0 ppm) protons; ketone carbonyl appears at ~200 ppm in ¹³C NMR .
  • FT-IR : Confirm ketone (C=O stretch at ~1680 cm⁻¹) and C-I bond (500–600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ with exact mass matching theoretical values (e.g., m/z 342.02 for C₁₁H₉IN₃O) .

Advanced: How to design experiments to assess the compound’s potential pharmacological activity?

Methodological Answer:

Target Selection : Prioritize kinases or receptors (e.g., EGFR, PARP) due to pyrazole’s role in inhibition .

In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based kinase assays (IC₅₀ determination) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .

SAR Studies : Modify the pyridine’s substituents (e.g., replace iodine with Br/Cl) to correlate structure with activity .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational modeling predict the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic substitution at the pyrazole’s iodine site .
  • Molecular Dynamics : Simulate binding affinity to biological targets (e.g., PARP-1) using AutoDock Vina .
  • Transition State Analysis : Calculate energy barriers for ketone reduction using Gaussian09 .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Pair : Use methanol/water (3:1 v/v) for slow crystallization at 4°C .
  • Purity Check : Monitor via melting point (mp ~150–155°C) and HPLC (≥95% purity) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., fixed incubation times) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives .
  • Control Compounds : Include reference inhibitors (e.g., Olaparib for PARP assays) to validate experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.